



Application Notes and Protocols for the Characterization of 80-O18 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	80-O18	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The critical component driving the efficacy of these delivery systems is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2] **80-O18** is an ionizable cationic lipid that has been effectively used in the formulation of LNPs for in vitro applications, demonstrating high cellular uptake and functional delivery.[3][4]

A comprehensive characterization of LNPs is crucial to ensure their quality, reproducibility, and in vivo performance. [2] Critical Quality Attributes (CQAs) such as particle size, polydispersity, surface charge, morphology, and encapsulation efficiency must be rigorously evaluated. [5] This document provides detailed application notes and experimental protocols for the key techniques used to characterize LNPs formulated with the ionizable lipid **80-O18**.

LNP Formulation with 80-O18

LNPs are typically composed of four lipid components that self-assemble with a nucleic acid cargo in an aqueous environment.[6][7] The ionizable lipid **80-O18** is positively charged at a low pH (e.g., pH 4), which facilitates its interaction with the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA.[2] As the pH is raised to a physiological level (pH 7.4), the **80-O18** lipid becomes largely neutral, leading to a stable and relatively neutral particle surface.[2][6]



Table 1: Example Formulation of 80-O18 LNPs for mRNA Delivery

Component	Molar Ratio (%)	Role in Formulation
80-O18 (Ionizable Lipid)	50	Encapsulates nucleic acid and facilitates endosomal escape. [2][7]
DSPC (Helper Lipid)	10	Provides structural stability to the LNP.[7]
Cholesterol	38.5	Modulates bilayer fluidity and stability.[7]
PEG-Lipid	1.5	Controls particle size and prevents aggregation.[6]

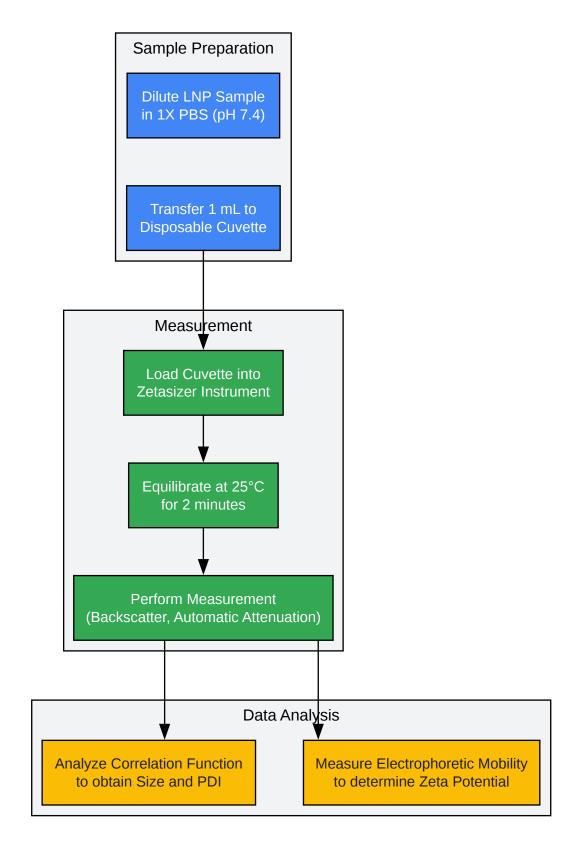
Size, Polydispersity, and Zeta Potential Analysis Application Note: Dynamic Light Scattering (DLS) & Zeta Potential

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic diameter (often reported as the Z-average size) and the polydispersity index (PDI) of LNPs in solution.[8][9] The PDI is a measure of the heterogeneity of particle sizes in the sample; a value below 0.2 is generally considered indicative of a monodisperse population suitable for therapeutic applications.[2]

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface. It is a critical indicator of colloidal stability, as a sufficiently high surface charge can prevent particle aggregation.[2] For LNPs, zeta potential is also indicative of the charge state of the ionizable lipid at a given pH.

Experimental Workflow: DLS and Zeta Potential





Caption: DLS and Zeta Potential experimental workflow.



Detailed Protocol: DLS and Zeta Potential Measurement

- Sample Preparation: Allow the 80-O18 LNP stock solution to equilibrate to room temperature.
- Dilute the LNP sample in a suitable aqueous buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4, to an appropriate concentration for light scattering (typically a 1:50 to 1:100 dilution). Ensure the final dispersant is well-filtered.[8]
- DLS Measurement:
 - Pipette 1 mL of the diluted LNP sample into a disposable sizing cuvette (e.g., DTS0012).
 [8]
 - Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).
 - Set the measurement temperature to 25°C and allow the sample to equilibrate for at least 2 minutes.
 - Configure the measurement settings: select backscatter detection, automatic attenuation,
 and automatic measurement duration.[8]
 - Initiate the measurement. Perform at least three replicate measurements.
- Zeta Potential Measurement:
 - Pipette the diluted LNP sample into a disposable folded capillary cell.
 - Place the cell into the instrument.
 - Apply the same temperature equilibration as for the DLS measurement.
 - Initiate the zeta potential measurement. The instrument will apply an electric field and measure the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.

Data Presentation



Table 2: Physicochemical Properties of 80-O18 LNPs by DLS

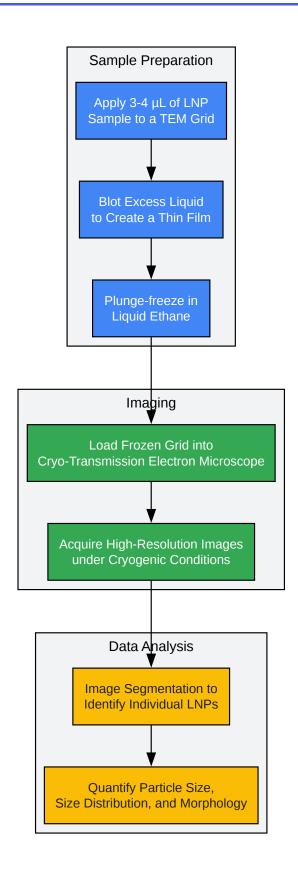
Formulation Batch	Z-average Diameter (d.nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
80-O18-LNP-001	85.2	0.115	-5.8
80-O18-LNP-002	87.5	0.121	-6.2
80-O18-LNP-003	86.1	0.118	-5.5

Morphology and Internal Structure Analysis Application Note: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of LNPs in their near-native, hydrated state.[5][10] By rapidly freezing the sample in a thin layer of amorphous (vitreous) ice, the structure of the nanoparticles is preserved without artifacts from chemical fixation or dehydration.[11] Cryo-TEM provides invaluable information on particle morphology (e.g., sphericity), size distribution, and the presence of internal structures or aggregates.[11][12]

Experimental Workflow: Cryo-TEM





Caption: Cryo-TEM sample preparation and analysis workflow.



Detailed Protocol: Cryo-TEM Imaging

- Grid Preparation: Place a carbon-coated TEM grid in a glow-discharger to render the surface hydrophilic.
- Sample Application: In a controlled environment chamber (e.g., Vitrobot), apply 3-4 μL of the
 80-O18 LNP solution to the hydrophilic side of the TEM grid.
- · Blotting and Vitrification:
 - Blot the grid with filter paper to remove excess liquid, leaving a thin aqueous film across the grid holes.
 - Immediately plunge the grid into a reservoir of liquid ethane cooled by liquid nitrogen. This
 vitrifies the sample, preventing the formation of ice crystals.[11]
- Imaging:
 - Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
 - Load the holder into a transmission electron microscope.
 - Acquire images at a low electron dose to minimize radiation damage to the sample.[13]
- Image Analysis:
 - Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (e.g., >200) to determine the average size and size distribution.
 - Visually inspect the micrographs for particle morphology, lamellarity, and the presence of aggregates or empty particles.

Data Presentation

Table 3: Morphological Characteristics of 80-O18 LNPs by Cryo-TEM



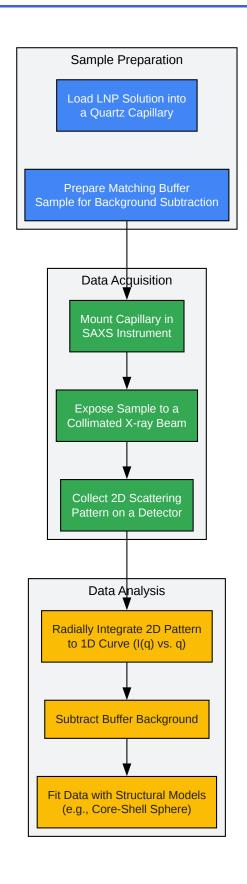
Parameter	Result
Morphology	Predominantly spherical particles.
Mean Diameter (nm)	78.5 ± 9.3
Internal Structure	Dense core, consistent with encapsulated cargo.
Observations	No significant aggregation observed.

Internal Nanostructure Analysis Application Note: Small-Angle X-ray Scattering (SAXS)

SAXS is a non-destructive technique that provides information about the nanoscale structure of materials.[14] For LNPs, SAXS is particularly useful for characterizing the internal organization of the lipids and the encapsulated nucleic acid.[15] It can distinguish between different internal structures, such as a disordered core, a multilamellar (onion-like) structure, or an inverted hexagonal phase, which can influence the efficacy of the nanoparticle.[16][17] The scattering pattern can also provide information on particle size and shape.[14]

Experimental Workflow: SAXS





Caption: SAXS data acquisition and analysis workflow.



Detailed Protocol: SAXS Measurement

- Sample Preparation: Concentrate the 80-O18 LNP sample if necessary. Load the LNP solution into a thin-walled quartz capillary tube.
- Background Sample: Prepare an identical capillary containing only the formulation buffer (e.g., PBS) to be used for background subtraction.
- Data Acquisition:
 - Mount the sample capillary in the SAXS instrument.
 - Expose the sample to a monochromatic X-ray beam.
 - Collect the scattering data on a 2D detector over a range of scattering angles (q).
 - Repeat the measurement for the buffer-only sample under identical conditions.
- Data Analysis:
 - Radially average the 2D scattering pattern to generate a 1D profile of intensity (I) versus the scattering vector (q).
 - Subtract the buffer scattering profile from the sample profile.
 - Analyze the resulting curve. The low-q region provides information about the overall
 particle size and shape, while peaks in the high-q region indicate the presence of ordered
 internal structures.[16]
 - Fit the data using appropriate models (e.g., a core-triple shell model) to extract detailed structural parameters.[16]

Data Presentation

Table 4: Structural Parameters of 80-O18 LNPs from SAXS Analysis



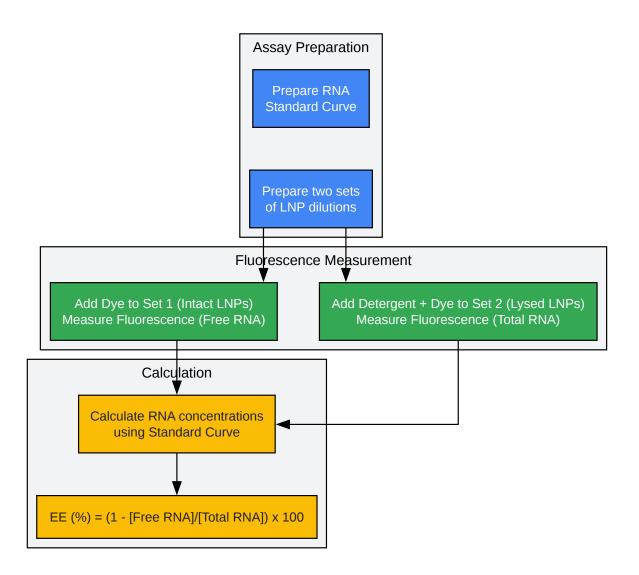
Parameter	Value	Interpretation
Radius of Gyration (Rg)	~35 nm	Consistent with particle size from DLS/Cryo-TEM.
Peak Position (q)	N/A	Absence of sharp peaks suggests a disordered core.
Model Fit	Core-Shell Sphere	Data fits well to a model of a solid core with a lipid shell.

Nucleic Acid Encapsulation Efficiency Application Note: Fluorescence-Based Assay

Determining the encapsulation efficiency (EE) is critical to ensure that the nucleic acid payload is protected within the LNP. The most common method involves using a nucleic acid-binding fluorescent dye, such as RiboGreen. The assay compares the fluorescence of the sample before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).[18] In the intact LNP sample, the dye cannot access the encapsulated nucleic acid, so the fluorescence corresponds only to the free/surface-bound RNA. After adding detergent, the LNPs are disrupted, releasing the total RNA and leading to a maximal fluorescence signal.

Experimental Workflow: Encapsulation Efficiency





Caption: Workflow for determining LNP encapsulation efficiency.

Detailed Protocol: RiboGreen Assay

 Reagent Preparation: Prepare the RiboGreen working solution by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Prepare a 2% Triton X-100 solution.



- Standard Curve: Prepare a standard curve of the specific nucleic acid being used (e.g., mRNA) at known concentrations in TE buffer.
- Sample Measurement:
 - Total RNA: In a 96-well plate, add the LNP sample and dilute it in TE buffer containing 0.1% Triton X-100 to lyse the particles.[19] Add the RiboGreen working solution and incubate for 5 minutes in the dark.
 - Free RNA: In a separate set of wells, add the same amount of LNP sample and dilute it in TE buffer without detergent. Add the RiboGreen working solution and incubate.
- Fluorescence Reading: Measure the fluorescence of the standards and samples on a plate reader (excitation ~480 nm, emission ~520 nm).
- Calculation:
 - Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.
 - Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (1 [Concentration of Free RNA] / [Concentration of Total RNA]) * 100

Data Presentation

Table 5: Encapsulation Efficiency of **80-O18** LNPs

Formulation Batch	Total RNA (μg/mL)	Free RNA (μg/mL)	Encapsulation Efficiency (%)
80-O18-LNP-001	50.1	2.3	95.4
80-O18-LNP-002	49.8	2.8	94.4
80-O18-LNP-003	50.5	2.5	95.0

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- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 80-O18 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15574671#characterization-techniques-for-80-o18-lnps]



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